N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide
Overview
Description
AMG 487 (S-enantiomer) is a specific stereoisomer of AMG 487, a compound known for its role as an antagonist of the chemokine receptor CXCR3. This receptor is involved in various immune responses, making AMG 487 (S-enantiomer) a significant molecule in the study of inflammatory diseases and immune system modulation .
Mechanism of Action
Target of Action
The primary target of the AMG 487 S-enantiomer is the chemokine receptor CXCR3 . This receptor plays a crucial role in the immune response, particularly in the migration and activation of certain immune cells .
Mode of Action
The AMG 487 S-enantiomer acts as an antagonist of the CXCR3 receptor . It inhibits the binding of the chemokines CXCL10 and CXCL11 to CXCR3 , effectively blocking the receptor’s function .
Biochemical Pathways
The CXCR3 receptor pathway responds to CXCL9/Mig, CXCL10/IP-10, and CXCL11/I-TAC . By blocking this receptor, the AMG 487 S-enantiomer disrupts these pathways and their downstream effects, which include various physiological and pathological processes .
Pharmacokinetics
These metabolites covalently modify CYP3A4 Cys239 and cause time-dependent inhibition of the enzyme .
Result of Action
The AMG 487 S-enantiomer significantly affects dendritic cell (DC) maturity in vitro and function, leading to impaired T cell activation . It reduces the expression of co-stimulatory markers on DCs, indicating a semi-mature state of DC . It also promotes the expression of PD-L2 and impairs the ability to induce antigen-specific T cell responses .
Action Environment
It is known that many human cytokines will produce a response in mouse cell lines, and many mouse proteins will show activity on human cells . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the species-specific environment.
Biochemical Analysis
Biochemical Properties
AMG 487 S-enantiomer plays a crucial role in biochemical reactions by acting as an antagonist to the chemokine receptor CXCR3. This receptor is involved in various immune responses and is expressed on the surface of several cell types, including dendritic cells, activated lymphocytes, macrophages, and natural killer cells . AMG 487 S-enantiomer inhibits the binding of chemokines CXCL10 and CXCL11 to CXCR3 with IC50 values of 8.0 and 8.2 nM, respectively . This inhibition affects the migration and activation of immune cells, thereby modulating inflammatory responses .
Cellular Effects
AMG 487 S-enantiomer has significant effects on various cell types and cellular processes. In dendritic cells, it reduces the expression of co-stimulatory markers, leading to a semi-mature state . When added during the final activation step, AMG 487 S-enantiomer inhibits dendritic cell activation, as evidenced by decreased expression of activation markers . Additionally, it promotes the expression of PD-L2 and impairs the ability of dendritic cells to induce antigen-specific T cell responses . These effects suggest that AMG 487 S-enantiomer can modulate immune cell function and potentially induce a tolerogenic state in dendritic cells .
Molecular Mechanism
The molecular mechanism of AMG 487 S-enantiomer involves its binding to the CXCR3 receptor, thereby blocking the interaction between the receptor and its ligands, CXCL10 and CXCL11 . This binding inhibits CXCR3-mediated cell migration and calcium mobilization . Furthermore, AMG 487 S-enantiomer affects the expression of various genes involved in immune responses, leading to altered cell signaling pathways and reduced inflammatory responses . The compound’s ability to inhibit CXCR3 also impacts the recruitment of immune cells to sites of inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of AMG 487 S-enantiomer can change over time. The compound is stable when stored at -20°C for up to two years and at -80°C for up to three years . In vitro studies have shown that AMG 487 S-enantiomer can maintain its inhibitory effects on dendritic cell activation and function over extended periods .
Dosage Effects in Animal Models
The effects of AMG 487 S-enantiomer vary with different dosages in animal models. In a murine model of metastatic breast cancer, AMG 487 S-enantiomer inhibited the migration of tumor cells and reduced the number of lung metastases . At a concentration of 1 μM, the compound significantly decreased the number of metastases compared to the control group .
Metabolic Pathways
AMG 487 S-enantiomer is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . The metabolism of AMG 487 S-enantiomer results in the formation of several metabolites, including a major pyridyl N-oxide metabolite and a minor O-deethylated metabolite . These metabolites can further undergo biotransformation, leading to the formation of reactive intermediates that may covalently modify CYP3A4 and cause time-dependent inhibition of the enzyme .
Transport and Distribution
Within cells and tissues, AMG 487 S-enantiomer is transported and distributed through various mechanisms. The compound is soluble in DMSO and can be prepared at high concentrations for in vitro studies . Its distribution within tissues is influenced by its interaction with transporters and binding proteins, which can affect its localization and accumulation
Subcellular Localization
The subcellular localization of AMG 487 S-enantiomer is influenced by its chemical properties and interactions with cellular components. The compound is known to localize within specific compartments or organelles, potentially affecting its activity and function . Post-translational modifications and targeting signals may direct AMG 487 S-enantiomer to particular subcellular locations, where it can exert its effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMG 487 (S-enantiomer) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups to achieve the desired stereochemistry. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the central scaffold through a series of condensation and cyclization reactions.
Introduction of Functional Groups: Specific functional groups are introduced using reagents like trifluoromethylation agents and alkylating agents.
Resolution of Enantiomers: The final step involves the separation of the S-enantiomer from the racemic mixture using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production of AMG 487 (S-enantiomer) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and high-throughput purification methods to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
AMG 487 (S-enantiomer) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced products.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide in polar aprotic solvents.
Major Products
The major products formed from these reactions include various derivatives of AMG 487 (S-enantiomer) with modified functional groups, which can be used for further biological testing and development .
Scientific Research Applications
AMG 487 (S-enantiomer) has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the structure-activity relationship of CXCR3 antagonists.
Biology: Helps in understanding the role of CXCR3 in immune cell migration and inflammation.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases, autoimmune disorders, and certain types of cancer.
Industry: Utilized in the development of new drugs targeting the CXCR3 receptor
Comparison with Similar Compounds
Similar Compounds
AMG 487 (R-enantiomer): The R-enantiomer of AMG 487, which may have different binding affinities and biological activities.
SCH 546738: Another CXCR3 antagonist with a different chemical structure but similar biological effects.
VUF11207: A non-peptide CXCR3 antagonist used in similar research applications
Uniqueness
AMG 487 (S-enantiomer) is unique due to its specific stereochemistry, which provides distinct binding properties and biological activities compared to its R-enantiomer and other CXCR3 antagonists. This makes it a valuable tool in the precise modulation of CXCR3-mediated pathways .
Properties
IUPAC Name |
N-[(1S)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(pyridin-3-ylmethyl)-2-[4-(trifluoromethoxy)phenyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H28F3N5O4/c1-3-43-25-14-10-24(11-15-25)40-30(38-29-27(31(40)42)7-5-17-37-29)21(2)39(20-23-6-4-16-36-19-23)28(41)18-22-8-12-26(13-9-22)44-32(33,34)35/h4-17,19,21H,3,18,20H2,1-2H3/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTKNBPCJKRYPA-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2C(C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(N=CC=C3)N=C2[C@H](C)N(CC4=CN=CC=C4)C(=O)CC5=CC=C(C=C5)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H28F3N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
603.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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